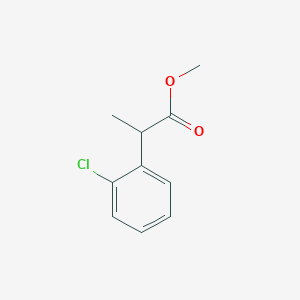

Methyl 2-(2-chlorophenyl)propanoate

Description

Properties

IUPAC Name |

methyl 2-(2-chlorophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(10(12)13-2)8-5-3-4-6-9(8)11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEBAXIJLDGWBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101284103 | |

| Record name | Methyl 2-chloro-α-methylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115615-35-5 | |

| Record name | Methyl 2-chloro-α-methylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115615-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloro-α-methylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-(2-chlorophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-chlorophenyl)propanoate, with the CAS number 115615-35-5 , is a halogenated aromatic carboxylic acid ester.[1] This compound serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a chiral center and a substituted phenyl ring, makes it a valuable intermediate for creating complex molecular architectures with specific biological activities. This guide provides a comprehensive overview of its synthesis, physicochemical properties, applications in drug discovery, and analytical methodologies for its characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 2-(2-chlorophenyl)propanoate is essential for its effective use in research and development. Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 115615-35-5 | [1][2] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |

| Molecular Weight | 198.65 g/mol | [1] |

| IUPAC Name | methyl 2-(2-chlorophenyl)propanoate | [2] |

| Purity | Typically ≥97% | [2] |

| LogP | 2.904 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

Synthesis of Methyl 2-(2-chlorophenyl)propanoate

The synthesis of Methyl 2-(2-chlorophenyl)propanoate is typically achieved through a two-step process: the synthesis of the precursor carboxylic acid, 2-(2-chlorophenyl)propanoic acid, followed by its esterification.

Part 1: Synthesis of 2-(2-chlorophenyl)propanoic Acid (CAS: 2184-85-2)

The synthesis of the precursor acid involves the methylation of 2-chlorophenylacetic acid.[3]

Reaction:

Causality Behind Experimental Choices:

-

Lithium diisopropylamide (LDA): A strong, non-nucleophilic base is required to deprotonate the α-carbon of the carboxylic acid without attacking the carbonyl group.

-

Hexamethylphosphoramide (HMPA): This polar aprotic solvent helps to solvate the lithium cation, increasing the reactivity of the enolate.

-

Tetrahydrofuran (THF): A common aprotic solvent that is suitable for reactions involving organolithium reagents.

-

Iodomethane (CH₃I): A highly reactive methylating agent.

Experimental Protocol:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chlorophenylacetic acid in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of 2M LDA in a mixture of heptane, THF, and ethylbenzene dropwise to the flask.

-

Add HMPA to the reaction mixture and stir for 1 hour at room temperature.

-

Cool the reaction mixture in an ice bath and add iodomethane dropwise.

-

Continue stirring for 30 minutes at room temperature to allow the methylation to complete.

-

Quench the reaction by pouring the mixture into ice water and acidify with 10% aqueous hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography (eluent: chloroform:methanol = 20:1) to obtain 2-(2-chlorophenyl)propanoic acid as a light yellow oil.[3]

Part 2: Esterification to Methyl 2-(2-chlorophenyl)propanoate

The final step is the esterification of the synthesized carboxylic acid with methanol. Fischer esterification is a common and effective method.[4][5]

Reaction:

Causality Behind Experimental Choices:

-

Methanol (CH₃OH): Serves as both the reactant and the solvent, used in excess to drive the equilibrium towards the product side.

-

Sulfuric Acid (H₂SO₄): A strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-(2-chlorophenyl)propanoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent by rotary evaporation to yield crude Methyl 2-(2-chlorophenyl)propanoate.

-

Further purification can be achieved by vacuum distillation.

Synthesis Workflow Diagram

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Best Bilastine Intermediates | Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate | Buy Online CAS Number 1181267-33-3 | MF C₁₁H₁₃ClO₂ | Bio Synth [bio-synth.in]

- 3. 2-(2-CHLORO-PHENYL)-PROPIONIC ACID | 2184-85-2 [chemicalbook.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]

"Methyl 2-(2-chlorophenyl)propanoate" molecular weight

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-(2-chlorophenyl)propanoate

Abstract

Methyl 2-(2-chlorophenyl)propanoate (CAS No: 115615-35-5) is an aromatic ester of significant interest as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] A precise understanding of its fundamental physicochemical properties, particularly its molecular weight, is paramount for researchers, scientists, and drug development professionals in applications ranging from reaction stoichiometry and analytical method development to quality control and regulatory submission. This guide provides a comprehensive examination of the molecular weight of Methyl 2-(2-chlorophenyl)propanoate, detailing its theoretical calculation and the principles of its experimental verification via mass spectrometry. Furthermore, it presents key physicochemical data, discusses conceptual synthetic pathways, and offers insights grounded in established chemical principles to serve as a vital resource for professionals in the field.

Chemical Identity and Structural Elucidation

Nomenclature and Identification

To ensure unambiguous communication and accurate data retrieval in research, the precise identification of a chemical compound is critical. The subject of this guide is identified as follows:

-

Systematic IUPAC Name: methyl 2-(2-chlorophenyl)propanoate[2]

-

CAS Registry Number: 115615-35-5[2]

-

Molecular Formula: C₁₀H₁₁ClO₂[2]

The CAS number provides a unique identifier for this specific chemical substance, distinguishing it from isomers such as Methyl 2-(3-chlorophenyl)-2-methylpropanoate or Methyl 2-(4-chlorophenyl)propanoate.[3]

Molecular Structure

The structure of Methyl 2-(2-chlorophenyl)propanoate consists of a central propanoate group where the carboxylic acid is esterified with a methyl group. The alpha-carbon of this propanoate is attached to a phenyl ring, which is substituted with a chlorine atom at the ortho (position 2) position. The molecule possesses a chiral center at the alpha-carbon, meaning it can exist as two distinct enantiomers.[2]

Caption: A generalized workflow for compound analysis via ESI-MS.

Key Physicochemical Properties

A summary of essential data for Methyl 2-(2-chlorophenyl)propanoate is presented below for quick reference.

| Property | Value | Source |

| Molecular Weight | 198.65 g/mol | [2] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [2] |

| CAS Number | 115615-35-5 | [2] |

| Purity | ≥97% (Typical) | [2] |

| LogP | 2.904 | [2] |

| Asymmetric Atoms | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

The LogP value of 2.904 indicates that the compound is lipophilic, suggesting it has low solubility in water but good solubility in nonpolar organic solvents. This property is a key consideration in drug development for predicting membrane permeability and in designing extraction and purification protocols.

Conceptual Synthesis and Reactivity

Methyl 2-(2-chlorophenyl)propanoate is typically synthesized via the esterification of its corresponding carboxylic acid, 2-(2-chlorophenyl)propanoic acid. A common and robust laboratory method is the Fischer-Speier esterification.

Causality in Synthesis:

-

Reactants: 2-(2-chlorophenyl)propanoic acid and an excess of methanol. Using methanol as the solvent drives the reaction equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.

-

Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is required. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol. A patent for a related compound demonstrates the use of thionyl chloride for a similar esterification, highlighting its industrial relevance. [4]* Reaction Conditions: The reaction is typically heated to reflux to increase the reaction rate.

-

Workup: After the reaction is complete, the mixture is cooled, and the excess acid is neutralized with a weak base (e.g., sodium bicarbonate solution). The product is then extracted into an organic solvent, washed, dried, and purified, often by vacuum distillation.

The ester functionality and the chlorinated aromatic ring make this compound a versatile intermediate for further chemical transformations.

Conclusion

The molecular weight of Methyl 2-(2-chlorophenyl)propanoate is definitively established as 198.65 g/mol through theoretical calculation based on its molecular formula, C₁₀H₁₁ClO₂. This value is readily verifiable using standard analytical techniques like mass spectrometry, where the observation of the correct molecular ion and the characteristic 3:1 isotopic pattern for chlorine provides unambiguous confirmation. An accurate understanding of this fundamental property is a non-negotiable prerequisite for the effective use of this compound in scientific research, enabling precise stoichiometric calculations, reliable analytical characterization, and the development of robust synthetic protocols for advanced applications in the pharmaceutical and chemical industries.

References

-

Title: Methyl 2-chloro-2-methylpropanoate | C5H9ClO2 | CID 211144 Source: PubChem URL: [Link]

-

Title: METHYL 2-CHLOROPROPANOATE | CAS 17639-93-9 Source: Matrix Fine Chemicals URL: [Link]

-

Title: Methyl 2-chloropropanoate, (R)- | C4H7ClO2 | CID 149593 Source: PubChem URL: [Link]

-

Title: Methyl-2-(4-(2-chlorobutanoyl)phenyl)-2-methylpropanoate Source: Reign Pharma Pvt. Ltd. URL: [Link]

-

Title: Methyl-2-chloropropionate Dealer and Distributor Source: Multichem URL: [Link]

- Title: CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)

Sources

- 1. Methyl-2-chloropropionate Dealer and Distributor | Methyl-2-chloropropionate Supplier | Methyl-2-chloropropionate Stockist | Methyl-2-chloropropionate Importers [multichemindia.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 101233-58-3|Methyl 2-(3-chlorophenyl)-2-methylpropanoate|BLD Pharm [bldpharm.com]

- 4. CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate - Google Patents [patents.google.com]

A Spectroscopic Guide to Methyl 2-(2-chlorophenyl)propanoate: Predicted Data and Interpretation for Researchers

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic characteristics of Methyl 2-(2-chlorophenyl)propanoate (CAS No. 115615-35-5)[1][2]. Designed for researchers, chemists, and professionals in drug development, this document outlines the theoretical ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations herein are based on established principles of spectroscopic analysis and data from analogous structures. Each section includes a hypothetical experimental protocol, a detailed interpretation of the predicted spectrum, and the underlying scientific rationale for the assignments.

Introduction

Methyl 2-(2-chlorophenyl)propanoate is an ester derivative of propanoic acid containing a chlorinated phenyl ring. Its structure suggests potential applications as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the 2-chlorophenyl moiety can be a key pharmacophore. A thorough understanding of its spectroscopic properties is essential for synthesis confirmation, quality control, and reaction monitoring.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and relative number of protons in a molecule.

Experimental Protocol (Hypothetical)

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2-(2-chlorophenyl)propanoate in 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

-

Acquisition Parameters: Set the spectral width to cover a range of 0-12 ppm. Acquire 16 scans with a relaxation delay of 2 seconds.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS peak and integrate all signals.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.45-7.20 | Multiplet | 4H | Ar-H | Protons on the aromatic ring will appear as a complex multiplet due to spin-spin coupling and the influence of the chloro and alkyl substituents. |

| ~ 4.10 | Quartet | 1H | -CH (CH₃)- | The methine proton is adjacent to a methyl group (3 protons), resulting in a quartet (n+1=4). It is shifted downfield due to the adjacent aromatic ring and ester carbonyl. |

| ~ 3.65 | Singlet | 3H | -O-CH ₃ | The methyl ester protons are in a distinct chemical environment with no adjacent protons, thus appearing as a singlet. The electronegative oxygen causes a downfield shift. |

| ~ 1.60 | Doublet | 3H | -CH(CH ₃)- | The methyl group protons are split by the single adjacent methine proton, resulting in a doublet (n+1=2). |

Interpretation

The predicted ¹H NMR spectrum is characterized by four distinct signals. The aromatic region (~7.45-7.20 ppm) would show a complex multiplet corresponding to the four protons on the 2-chlorophenyl ring. The methine proton at the chiral center is expected around 4.10 ppm as a quartet, confirming its proximity to the methyl group. The sharp singlet at approximately 3.65 ppm is characteristic of the methyl ester group, a common feature in similar molecules[3]. Finally, the upfield doublet at ~1.60 ppm corresponds to the methyl group attached to the chiral carbon. The integration values (4:1:3:3) are consistent with the molecular structure.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments within a molecule.

Experimental Protocol (Hypothetical)

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on the same 400 MHz spectrometer, switching to the ¹³C channel (operating at ~100 MHz).

-

Acquisition Parameters: Employ a proton-decoupled pulse sequence. Set the spectral width to 0-200 ppm. Acquire a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the data using Fourier transformation and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 173 | C =O | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield, a characteristic feature for esters[4][5]. |

| ~ 138 | Ar-C (quaternary) | The aromatic carbon atom directly bonded to the propanoate substituent. |

| ~ 134 | Ar-C -Cl (quaternary) | The aromatic carbon atom bonded to the chlorine atom. |

| ~ 130-127 | Ar-C H | The four methine carbons of the aromatic ring. |

| ~ 52 | -O-C H₃ | The carbon of the methyl ester group, shifted downfield by the attached oxygen[4]. |

| ~ 48 | -C H(CH₃)- | The methine carbon, deshielded by the adjacent aromatic ring and carbonyl group. |

| ~ 18 | -CH(C H₃)- | The aliphatic methyl carbon, appearing in the upfield region. |

Interpretation

The predicted proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to the ten carbon atoms in the molecule (with some aromatic carbons potentially overlapping). The most downfield signal (~173 ppm) is unequivocally assigned to the ester carbonyl carbon. The aromatic region (~138-127 ppm) will contain signals for the six carbons of the chlorophenyl ring, including two quaternary carbons (one attached to the propanoate group and one to the chlorine) and four CH carbons. The methoxy carbon of the ester is expected around 52 ppm. The two remaining aliphatic carbons, the methine and the methyl group, are predicted to appear at approximately 48 ppm and 18 ppm, respectively.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

Experimental Protocol (Hypothetical)

-

Sample Preparation: Apply a thin liquid film of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background scan and subtract it from the sample scan to obtain the final transmittance or absorbance spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 3060 | Medium | C-H stretch | Aromatic C-H |

| ~ 2980 | Medium | C-H stretch | Aliphatic C-H |

| ~ 1740 | Strong | C=O stretch | Ester Carbonyl |

| ~ 1590, 1470 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~ 1250-1150 | Strong | C-O stretch | Ester C-O |

| ~ 750 | Strong | C-Cl stretch | Aryl Halide |

Interpretation

The IR spectrum is dominated by a very strong absorption band around 1740 cm⁻¹, which is characteristic of the C=O stretching vibration of an ester functional group[6][7]. The presence of the aromatic ring is indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching peaks in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methine groups would be observed just below 3000 cm⁻¹. A strong band in the 1250-1150 cm⁻¹ range corresponds to the C-O stretching of the ester linkage. Finally, a strong absorption around 750 cm⁻¹ is anticipated for the C-Cl bond of the chlorophenyl group.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in structural elucidation.

Experimental Protocol (Hypothetical)

-

Sample Introduction: Introduce a dilute solution of the compound in methanol or acetonitrile into the mass spectrometer via direct infusion or through a GC/LC inlet.

-

Ionization Method: Use Electron Ionization (EI) for fragmentation analysis.

-

Instrumentation: Employ a Quadrupole Mass Analyzer.

-

Acquisition: Scan a mass-to-charge (m/z) range of 50-250 amu.

Predicted Mass Spectrometry Data

| m/z Value | Predicted Identity | Rationale |

| 198/200 | [M]⁺• (Molecular Ion) | Represents the intact molecule. The M+2 peak at m/z 200 with ~1/3 the intensity of the m/z 198 peak is characteristic of the presence of one chlorine atom (³⁵Cl/³⁷Cl isotope pattern). |

| 139/141 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical (•COOCH₃), a common fragmentation pathway for esters. The chlorine isotope pattern remains. |

| 111 | [C₇H₄Cl]⁺ | Further fragmentation of the [M - COOCH₃]⁺ ion. |

| 59 | [COOCH₃]⁺ | The methoxycarbonyl fragment itself, appearing as a cation. |

Interpretation & Fragmentation Workflow

The Electron Ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺• at m/z 198. A crucial diagnostic feature will be the presence of an M+2 peak at m/z 200 with an intensity approximately one-third of the M peak, confirming the presence of a single chlorine atom.

The primary fragmentation pathway for esters is the cleavage of the bond alpha to the carbonyl group. Loss of the methoxycarbonyl radical (•COOCH₃, mass 59) would generate a prominent fragment ion at m/z 139 (with its corresponding isotope peak at m/z 141). Another common fragmentation is the formation of the methoxycarbonyl cation itself, giving a signal at m/z 59[8].

Caption: Predicted EI-MS fragmentation pathway for Methyl 2-(2-chlorophenyl)propanoate.

Conclusion

This guide provides a robust, theory-based spectroscopic profile of Methyl 2-(2-chlorophenyl)propanoate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a valuable baseline for researchers working on the synthesis and characterization of this compound. While these predictions are grounded in established scientific principles, experimental verification remains the gold standard. This document should serve as a practical tool for spectral assignment and structural confirmation in the laboratory.

References

-

Doc Brown's Chemistry. Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of methyl propanoate. [Link]

-

Vaia. Classify the resonances in the 13 C NMR spectrum of methyl propanoate. [Link]

-

Doc Brown's Chemistry. Mass spectrum of methyl propanoate. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl propanoate. [Link]

-

PubChem. Methyl 2-chloropropionate. [Link]

-

ResearchGate. INFRARED SPECTRUM OF METHYL PROPANOATE. [Link]

Sources

- 1. 115615-35-5 | MFCD16748963 | Methyl 2-(2-chlorophenyl)propanoate [aaronchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. vaia.com [vaia.com]

- 5. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Methyl 2-(2-chlorophenyl)propanoate: A Versatile Synthetic Scaffold for Novel Therapeutics and Agrochemicals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Arylpropanoate Moiety

The 2-arylpropanoic acid scaffold is a privileged structure in medicinal chemistry, most notably as the foundational framework for the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). The substitution pattern on the aromatic ring and modifications to the propanoate core allow for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. Methyl 2-(2-chlorophenyl)propanoate emerges as a key chemical intermediate, offering researchers a strategic entry point for the synthesis of novel bioactive molecules. The presence of the ortho-chloro substituent on the phenyl ring introduces specific steric and electronic features that can be exploited to modulate target engagement and metabolic stability. This guide provides a comprehensive overview of the potential research applications of Methyl 2-(2-chlorophenyl)propanoate, grounded in established synthetic methodologies and the well-documented biological significance of its structural class.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of Methyl 2-(2-chlorophenyl)propanoate is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 115615-35-5 | [1] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |

| Molecular Weight | 198.65 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | Not explicitly reported, but expected to be >200 °C | |

| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate) | [2] |

| InChI Key | OIEBAXIJLDGWBZ-UHFFFAOYSA-N | [1] |

-

¹H NMR: The proton NMR spectrum is expected to show a doublet for the methyl protons of the propanoate group, a quartet for the alpha-proton, a singlet for the methoxy protons, and a complex multiplet pattern for the aromatic protons of the 2-chlorophenyl ring.[6]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the alpha-carbon, the methoxy carbon, and the aromatic carbons, with the carbon attached to the chlorine atom showing a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the ester group (typically around 1735-1750 cm⁻¹), C-O stretching vibrations, and absorption bands corresponding to the aromatic C-H and C=C bonds, as well as the C-Cl stretch.[7]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the methoxy group and the cleavage of the ester bond. The isotopic pattern of chlorine will also be evident.

Synthesis of Methyl 2-(2-chlorophenyl)propanoate

The synthesis of the title compound is typically achieved through the esterification of 2-(2-chlorophenyl)propanoic acid. The acid itself can be prepared via several routes, with one common method being the methylation of 2-chlorophenylacetic acid.[6]

Experimental Protocol: Synthesis of 2-(2-chlorophenyl)propanoic acid[6]

This protocol describes the α-methylation of 2-chlorophenylacetic acid.

Materials:

-

2-chlorophenylacetic acid

-

Lithium diisopropylamide (LDA) solution (e.g., 2M in a mixture of heptane, THF, and ethylbenzene)

-

Hexamethylphosphoramide (HMPA)

-

Tetrahydrofuran (THF), anhydrous

-

Iodomethane

-

10% Hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Chloroform and Methanol (for chromatography)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen) and ice-bath cooling, slowly add a solution of 1 g of 2-chlorophenylacetic acid in anhydrous THF to 8.8 mL of a 2M LDA solution.

-

To the resulting mixture, add 1.58 g of HMPA and an additional 5 mL of THF.

-

Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Cool the mixture again in an ice bath and add 1.25 g of iodomethane.

-

Stir the reaction at room temperature for 30 minutes.

-

Pour the reaction mixture into ice water and acidify with 10% aqueous hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: chloroform:methanol = 20:1) to yield 2-(2-chlorophenyl)propanoic acid. A typical yield for this reaction is around 86%.[6]

Experimental Protocol: Esterification to Methyl 2-(2-chlorophenyl)propanoate

This is a standard Fischer esterification protocol.

Materials:

-

2-(2-chlorophenyl)propanoic acid

-

Methanol, anhydrous

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure:

-

Dissolve 2-(2-chlorophenyl)propanoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 2-(2-chlorophenyl)propanoate.

Caption: Synthesis of Methyl 2-(2-chlorophenyl)propanoate.

Potential Research Applications

The primary utility of Methyl 2-(2-chlorophenyl)propanoate lies in its role as a versatile building block for the synthesis of more complex molecules with potential biological activity.

Development of Novel Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

The 2-arylpropanoic acid moiety is the cornerstone of the "profen" family of NSAIDs. Methyl 2-(2-chlorophenyl)propanoate serves as an excellent starting material for the synthesis of novel profen analogues. The carboxylic acid functionality, which is often associated with the gastrointestinal side effects of NSAIDs, can be masked as the methyl ester during synthesis and later hydrolyzed or derivatized.[8]

Rationale: By introducing different heterocyclic or functional groups through modification of the ester, researchers can explore new chemical space to develop NSAIDs with improved selectivity for cyclooxygenase-2 (COX-2) over COX-1, potentially leading to reduced gastrointestinal toxicity.[9][10][11][12][13][14][15][16]

Prospective Synthetic Workflow:

Caption: Prospective workflow for novel NSAID synthesis.

Representative Experimental Protocol: Amide Synthesis from the Corresponding Carboxylic Acid

This protocol outlines a general procedure for coupling the hydrolyzed product of Methyl 2-(2-chlorophenyl)propanoate with an amine to form an amide, a common strategy in drug discovery to create prodrugs or new chemical entities.[8]

Materials:

-

2-(2-chlorophenyl)propanoic acid

-

Desired amine

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve 2-(2-chlorophenyl)propanoic acid and the desired amine in anhydrous DCM.

-

Add a catalytic amount of DMAP.

-

To this solution, add a solution of DCC in DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once complete, filter off the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Agrochemical Synthesis

Chlorinated aromatic compounds are prevalent in agrochemicals, particularly in fungicides and herbicides. The 2-chlorophenylpropanoate scaffold can be utilized as a building block for novel pesticides. For instance, related structures are found in fungicides that inhibit ergosterol biosynthesis in fungi.[9] The ester functionality can be a handle for introducing other pharmacophores relevant to agrochemical activity.

Rationale: The development of new agrochemicals with novel modes of action is crucial to combat resistance in pests and pathogens. Methyl 2-(2-chlorophenyl)propanoate provides a readily available starting material for the synthesis of libraries of compounds to be screened for pesticidal activity.[2][17]

Prospective Synthetic Application:

A plausible application is the synthesis of novel fungicides. The propanoate moiety can be derivatized to incorporate a triazole group, a common feature in many commercial fungicides.

Caption: Prospective synthesis of a fungicide.

Building Block in Combinatorial Chemistry

For high-throughput screening and the discovery of new lead compounds, large libraries of diverse molecules are required. Methyl 2-(2-chlorophenyl)propanoate is an ideal scaffold for combinatorial chemistry due to its reactive ester group. This allows for the parallel synthesis of a large number of derivatives by reacting it with a library of different nucleophiles (e.g., amines, alcohols, thiols) to generate a corresponding library of amides, esters, and thioesters.

Rationale: This approach enables the rapid exploration of structure-activity relationships (SAR) around the 2-chlorophenylpropanoate core, accelerating the identification of compounds with desired biological activities.

Conclusion

Methyl 2-(2-chlorophenyl)propanoate is a valuable and versatile chemical intermediate with significant potential in drug discovery and agrochemical research. While direct applications of the molecule itself are limited, its true value lies in its utility as a starting material for the synthesis of novel compounds. Its structural relationship to the well-established class of 2-arylpropanoic acids provides a strong rationale for its use in the development of new anti-inflammatory agents. Furthermore, the presence of a reactive ester and a chlorinated aromatic ring makes it an attractive building block for creating diverse chemical libraries for screening against a wide range of biological targets. The synthetic protocols and potential applications outlined in this guide are intended to provide researchers with a solid foundation for exploring the full potential of this promising chemical scaffold.

References

-

Zlatanova-Tenisheva, H., & Vladimirova, S. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Biomedicines, 13(8), 2003. Retrieved from [Link]

-

Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

Molbank. (2025). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]

-

NMRShiftDB. (2016). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]

-

Scilit. (n.d.). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Retrieved from [Link]

-

MDPI. (2023). New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation. Retrieved from [Link]

-

Patsnap. (2011). Preparation method of 2-(4-alkylphenyl) propanoic acid. Retrieved from [Link]

-

ACS Omega. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. Retrieved from [Link]

-

SciSpace. (2017). Prodrugs of NSAIDs: A Review. Retrieved from [Link]

-

Multichem. (n.d.). Methyl-2-chloropropionate Dealer and Distributor. Retrieved from [Link]

- Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

-

Indian Journal of Chemistry. (1998). Synthesis and antiinflammatory activity of some new 2-(4-isobutylphenyl) propionic acid derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of Ibuprofen with Modified and Economical Process as an NSAID Drug. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloropropanoate, (R)-. Retrieved from [Link]

-

Molecules. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Retrieved from [Link]

- Google Patents. (n.d.). EP0163435A2 - Preparation of 2-chloropropionic acid esters.

-

Heterocyclic Letters. (2017). SYNTHESIS OF NOVEL 2-(HALOGENATED ARYL) PROPANOIC ACIDS VIA PHOTOLYSIS. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s)-2-amino acids: (s)-2-chloropropanoic acid. Retrieved from [Link]

-

MiMeDB. (n.d.). Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1181267-33-3,methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate. Retrieved from [Link]

-

Quick Company. (n.d.). Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. Retrieved from [Link]

-

PubMed. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]

-

ACS Omega. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Methyl-2-chloropropionate Dealer and Distributor | Methyl-2-chloropropionate Supplier | Methyl-2-chloropropionate Stockist | Methyl-2-chloropropionate Importers [multichemindia.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Methyl 2-chloropropionate(17639-93-9) 1H NMR spectrum [chemicalbook.com]

- 5. Methyl 2-chloropropanoate, (R)- | C4H7ClO2 | CID 149593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(2-CHLORO-PHENYL)-PROPIONIC ACID | 2184-85-2 [chemicalbook.com]

- 7. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. scispace.com [scispace.com]

- 9. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. scilit.com [scilit.com]

- 12. mdpi.com [mdpi.com]

- 13. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]

- 14. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sanad.iau.ir [sanad.iau.ir]

- 16. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. EP0163435A2 - Preparation of 2-chloropropionic acid esters - Google Patents [patents.google.com]

Methodological & Application

Synthesis of "Methyl 2-(2-chlorophenyl)propanoate" from 2-chlorophenylacetic acid

An Application Note for the Synthesis of Methyl 2-(2-chlorophenyl)propanoate from 2-chlorophenylacetic acid

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of Methyl 2-(2-chlorophenyl)propanoate, a valuable intermediate in pharmaceutical and chemical research. The primary method detailed is the Fischer-Speier esterification of 2-chlorophenylacetic acid using methanol with an acid catalyst. This document offers an in-depth exploration of the underlying reaction mechanism, a step-by-step experimental protocol, purification techniques, and methods for analytical characterization. Furthermore, it includes a troubleshooting guide and critical safety protocols to ensure reliable and safe execution. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Scientific Principles

The conversion of carboxylic acids to their corresponding esters is a fundamental transformation in organic chemistry. Methyl 2-(2-chlorophenyl)propanoate is a key building block in the synthesis of more complex molecules. The most direct and atom-economical method for its preparation from 2-chlorophenylacetic acid is the Fischer-Speier esterification.

This reaction involves treating the carboxylic acid with an excess of alcohol—in this case, methanol—in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] The reaction is an equilibrium process, and to drive it towards the formation of the ester product, a large excess of the alcohol is typically used as the solvent, and/or the water formed as a byproduct is removed.[1][3]

Reaction Mechanism: Fischer-Speier Esterification

The mechanism of Fischer esterification is a classic example of nucleophilic acyl substitution and proceeds through several reversible steps.[1][3][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5][6][7]

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[4][8]

-

Proton Transfer: A proton is transferred from the oxonium ion of the attacking methanol to one of the hydroxyl groups. This intramolecular or intermolecular proton transfer converts a hydroxyl group into a much better leaving group: water.[1]

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a molecule of water.[1][6]

-

Deprotonation: The final step involves the deprotonation of the resulting ester, regenerating the acid catalyst and yielding the final methyl ester product.[4][7]

Detailed Experimental Protocol

This section provides a self-validating, step-by-step protocol for the synthesis, purification, and characterization of Methyl 2-(2-chlorophenyl)propanoate.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Chlorophenylacetic acid | ≥98% | Sigma-Aldrich | Starting Material |

| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific | Reagent and Solvent |

| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | VWR | Catalyst |

| Diethyl Ether (Et₂O) | ACS Grade | Sigma-Aldrich | Extraction Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | In-house prep. | For neutralization |

| Brine (Saturated NaCl) | Aqueous Solution | In-house prep. | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Fisher Scientific | Drying Agent |

| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope Labs | For NMR analysis |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for distillation (optional, for ultimate purification)

-

NMR Spectrometer (e.g., 400 MHz)

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of Methyl 2-(2-chlorophenyl)propanoate.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chlorophenylacetic acid (10.0 g, 58.6 mmol).

-

Reagent Addition: Add anhydrous methanol (100 mL) to the flask. Stir the mixture until the solid is fully dissolved.

-

Catalyst Addition: Place the flask in an ice-water bath. While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL, ~37.5 mmol) dropwise. Causality Note: The addition is performed slowly and in an ice bath to dissipate the heat generated from the exothermic dilution of the acid.

-

Reaction: Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approximately 65-70°C) using a heating mantle. Allow the reaction to proceed under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

-

Work-up - Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with diethyl ether (3 x 75 mL). Combine the organic layers. Causality Note: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.

-

Work-up - Neutralization and Washing: Wash the combined organic extracts sequentially with:

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether. This will yield the crude product as an oil.

-

Purification: For higher purity, the crude oil can be purified by vacuum distillation.

Data Summary and Characterization

Reagent and Yield Summary

| Compound | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Molar Eq. |

| 2-Chlorophenylacetic acid | 170.59 | 10.0 g | 58.6 | 1.0 |

| Methanol | 32.04 | 100 mL | ~2470 | ~42 |

| Sulfuric Acid | 98.08 | 2.0 mL | ~37.5 | 0.64 |

| Product (Theoretical) | 184.62 | 10.8 g | 58.6 | 1.0 |

A typical experimental yield for this reaction is in the range of 85-95%.

Analytical Characterization

The identity and purity of the synthesized Methyl 2-(2-chlorophenyl)propanoate should be confirmed using standard analytical techniques.

-

¹H NMR (400 MHz, CDCl₃): Predicted chemical shifts (δ, ppm):

-

7.20-7.40 (m, 4H): Aromatic protons of the chlorophenyl group.

-

3.85 (q, 1H): Methine proton (-CH).

-

3.65 (s, 3H): Methyl ester protons (-OCH₃).

-

1.55 (d, 3H): Methyl protons (-CH₃).

-

-

¹³C NMR (100 MHz, CDCl₃): Predicted chemical shifts (δ, ppm):

-

Infrared (IR) Spectroscopy: Look for a strong C=O stretch characteristic of an ester at approximately 1730-1750 cm⁻¹.

Troubleshooting and Alternative Methods

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Extend the reflux time. Ensure the methanol is anhydrous, as water can shift the equilibrium back to the reactants. |

| Product loss during work-up | Ensure pH is basic during NaHCO₃ wash to fully remove the starting acid. Be careful not to form emulsions during extraction. | |

| Product is Contaminated with Starting Material | Incomplete reaction or insufficient washing | Extend reflux time. Perform an additional wash with NaHCO₃ solution during the work-up. |

Alternative Synthesis Route: Acyl Chloride Formation

For substrates that are sensitive to strong acids, an alternative two-step method can be employed.[12]

-

Acyl Chloride Formation: 2-chlorophenylacetic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 2-(2-chlorophenyl)acetyl chloride.

-

Esterification: The isolated acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine, to yield the desired ester. This method avoids the use of strong acid and the generation of water.

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Sulfuric Acid (H₂SO₄): Is extremely corrosive and can cause severe burns.[13] Handle with extreme care and add it slowly to other solutions to manage heat generation.

-

Methanol (MeOH): Is flammable and toxic if ingested, inhaled, or absorbed through the skin.

-

Diethyl Ether (Et₂O): Is extremely flammable and volatile. Ensure there are no ignition sources nearby when in use.

-

Thionyl Chloride (SOCl₂): (For alternative method) Is highly corrosive, toxic if inhaled, and reacts violently with water, releasing toxic HCl and SO₂ gases.[14][15] This reagent must be handled with extreme caution under anhydrous conditions in a chemical fume hood.[13][14]

Always consult the Safety Data Sheet (SDS) for each chemical before use. Dispose of chemical waste according to institutional and local regulations.

References

-

Mechanism of acid-catalysed esterification of carboxylic acids. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

-

Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. (2019). RSC Publishing. Retrieved February 18, 2026, from [Link]

-

Esterification. (2023). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]

-

Fischer Esterification. (2022). Master Organic Chemistry. Retrieved February 18, 2026, from [Link]

-

Mechanism for the esterification reaction. (n.d.). Chemguide. Retrieved February 18, 2026, from [Link]

-

Thionyl chloride Safety Data Sheet. (2019). Penta. Retrieved February 18, 2026, from [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]

-

Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 18, 2026, from [Link]

-

Fischer Esterification. (2021). Chemistry Steps. Retrieved February 18, 2026, from [Link]

-

Method for preparing clopidogrel intermediate. (2020). Patsnap Eureka. Retrieved February 18, 2026, from [Link]

-

Novel Process For The Preparation Of... (n.d.). Quick Company. Retrieved February 18, 2026, from [Link]

- Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. (2012). Google Patents.

-

Classify the resonances in the 13C NMR spectrum of methyl propanoate. (n.d.). Vaia. Retrieved February 18, 2026, from [Link]

-

α-CHLOROPHENYLACETIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved February 18, 2026, from [Link]

-

Fischer Esterification Reaction Mechanism. (2016). YouTube. Retrieved February 18, 2026, from [Link]

-

Theoretical study on the esterification of methanol with acetic acid and acid halides. (n.d.). University of the Western Cape. Retrieved February 18, 2026, from [Link]

-

Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2009). MDPI. Retrieved February 18, 2026, from [Link]

-

Synthesis routes of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate. (n.d.). Synthink. Retrieved February 18, 2026, from [Link]

-

Synthesis of methyl 2-(2-chlorobenzylideneaminooxymethyl)-2-methylpropanoate. (n.d.). Molbase. Retrieved February 18, 2026, from [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved February 18, 2026, from [Link]

-

2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved February 18, 2026, from [Link]

-

NMR spectrum of methyl propanoate. (2021). YouTube. Retrieved February 18, 2026, from [Link]

- Novel process for the preparation of... (2014). Google Patents.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. mdpi.com [mdpi.com]

- 11. vaia.com [vaia.com]

- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. fishersci.com [fishersci.com]

- 15. pentachemicals.eu [pentachemicals.eu]

Application Note: High-Throughput Quantification of Methyl 2-(2-chlorophenyl)propanoate using HPLC-UV and GC-MS

Abstract

This comprehensive application note provides detailed protocols for the quantitative analysis of Methyl 2-(2-chlorophenyl)propanoate, a key intermediate in various synthetic processes. Recognizing the diverse needs of researchers and quality control scientists, we present two robust and validated analytical methods: a high-performance liquid chromatography method with ultraviolet detection (HPLC-UV) for routine, high-throughput analysis, and a gas chromatography-mass spectrometry (GC-MS) method for enhanced specificity and sensitivity. This guide offers a complete workflow, from sample preparation to data analysis, and is grounded in the principles of scientific integrity and adherence to international validation standards.

Introduction

Methyl 2-(2-chlorophenyl)propanoate is a chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its precise and accurate quantification is paramount for ensuring product quality, optimizing reaction yields, and conducting pharmacokinetic studies. This document provides a detailed guide for its analysis, addressing the common challenges associated with the quantification of small, halogenated organic molecules.

The choice between HPLC and GC is often dictated by the specific requirements of the analysis. HPLC-UV offers a balance of speed, robustness, and cost-effectiveness, making it ideal for routine quality control in a high-throughput environment.[1] Conversely, GC-MS provides superior sensitivity and selectivity, which is crucial for complex matrices or when trace-level quantification is required.[1]

Physicochemical Properties of Methyl 2-(2-chlorophenyl)propanoate

A fundamental understanding of the analyte's properties is critical for method development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClO₂ | [2] |

| Molecular Weight | 198.64 g/mol | [2] |

| LogP (predicted) | 2.9 | [2] |

| UV Absorbance | Expected due to the 2-chlorophenyl chromophore. | Inferred from 2-chlorophenol[3] |

The predicted LogP suggests moderate hydrophobicity, making the compound suitable for reversed-phase HPLC. The presence of the chlorophenyl group indicates that the molecule will absorb UV light, allowing for detection by a UV-Vis spectrophotometer. For GC analysis, the compound's volatility is expected to be sufficient for elution without derivatization.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for rapid and reliable quantification in routine applications.

Experimental Workflow

Caption: HPLC-UV workflow for Methyl 2-(2-chlorophenyl)propanoate analysis.

Protocol

3.2.1. Reagents and Materials

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Methyl 2-(2-chlorophenyl)propanoate reference standard

-

0.45 µm syringe filters

3.2.2. Instrumentation

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

3.2.3. Preparation of Mobile Phase and Standards

-

Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and 0.1% Phosphoric Acid in water (50:50 v/v).[4] Degas the mobile phase before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Methyl 2-(2-chlorophenyl)propanoate reference standard and dissolve it in 100 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.2.4. Sample Preparation

-

Accurately weigh a sample containing Methyl 2-(2-chlorophenyl)propanoate.

-

Dissolve the sample in a known volume of acetonitrile.

-

Filter the solution through a 0.45 µm syringe filter before injection.

3.2.5. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 225 nm[4] |

3.2.6. Data Analysis

-

Integrate the peak area of Methyl 2-(2-chlorophenyl)propanoate.

-

Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

-

Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher selectivity and sensitivity, making it suitable for complex matrices and trace-level analysis.

Experimental Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [academia.edu]

Topic: Enantioselective GC-MS Analysis of Methyl 2-(2-chlorophenyl)propanoate via a Two-Step Derivatization Strategy

An Application Guide and Protocol

Abstract

This application note provides a comprehensive, in-depth technical guide for the derivatization of Methyl 2-(2-chlorophenyl)propanoate for gas chromatography-mass spectrometry (GC-MS) analysis. The primary analytical challenge for this and related 2-arylpropionic acid derivatives lies in the separation and quantification of its enantiomers, which often exhibit different pharmacological and toxicological profiles. Direct analysis on common achiral GC columns will not resolve these stereoisomers. This guide details a robust, two-step derivatization protocol designed for researchers, scientists, and drug development professionals. The methodology first involves the quantitative hydrolysis (saponification) of the methyl ester to its parent carboxylic acid, 2-(2-chlorophenyl)propanoic acid. Subsequently, the chiral acid is reacted with an enantiomerically pure chiral alcohol to form diastereomeric esters. These diastereomers possess distinct physicochemical properties, allowing for their baseline separation on a standard achiral GC column and subsequent quantification by mass spectrometry. We will explain the causality behind experimental choices, provide step-by-step protocols, and present expected outcomes to ensure scientific integrity and procedural success.

Introduction and Scientific Rationale

Methyl 2-(2-chlorophenyl)propanoate is a chiral molecule belonging to the family of 2-arylpropionic acids, which includes many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.[1] The biological activity of such compounds is often stereospecific, with one enantiomer providing the desired therapeutic effect while the other may be less active or contribute to adverse effects.[1] Therefore, the ability to separate and quantify the individual enantiomers is critical in pharmaceutical development, quality control, and metabolic studies.

While the analyte is a methyl ester and possesses some volatility, its direct injection into a GC system using a standard, non-chiral stationary phase will result in the co-elution of its (R)- and (S)-enantiomers. To overcome this, a common and effective strategy is to convert the pair of enantiomers into a pair of diastereomers by reacting them with a single, pure enantiomer of a second chiral compound, known as a chiral derivatizing agent.[2] Diastereomers have different physical properties and, unlike enantiomers, can be separated using conventional achiral chromatography.[2]

The ester functional group in Methyl 2-(2-chlorophenyl)propanoate is not readily derivatized. The most effective strategy, therefore, is a two-step approach:

-

Hydrolysis: The methyl ester is first converted back to its parent carboxylic acid via base-catalyzed hydrolysis, a process known as saponification.[3][4]

-

Chiral Derivatization: The resulting chiral carboxylic acid, now possessing a reactive proton, is then esterified with an enantiopure chiral alcohol (e.g., (R)-(-)-2-Butanol) to form diastereomeric esters, which are amenable to GC-MS analysis.

This guide provides the complete workflow, from sample preparation to data interpretation, grounding each step in established chemical principles.

Principle of the Two-Step Derivatization Workflow

The overall process involves two distinct chemical transformations to prepare the analyte for enantioselective analysis on an achiral GC column.

Sources

- 1. Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chromtech.com [chromtech.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

Application Note: Scalable Synthesis of Methyl 2-(2-chlorophenyl)propanoate via Solid-Liquid Phase Transfer Catalysis

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Methyl 2-(2-chlorophenyl)propanoate (CAS: 115615-35-5). While direct esterification of 2-(2-chlorophenyl)propanoic acid is possible, the precursor acid is often expensive or unavailable in bulk. Consequently, the industrial preferred route often involves the

The Challenge: Classical alkylation using strong bases (e.g., LDA, NaH) requires cryogenic conditions (

The Solution: This guide presents a Solid-Liquid Phase Transfer Catalysis (SL-PTC) method. By using solid potassium carbonate (

Reaction Engineering & Mechanism

Chemical Pathway

The synthesis proceeds via the deprotonation of the benzylic carbon of Methyl (2-chlorophenyl)acetate, followed by nucleophilic attack on the methylating agent (Methyl Iodide or Dimethyl Sulfate).

Reaction Scheme:

Mechanistic Visualization

The success of this protocol relies on the "omega-phase" mechanism where deprotonation occurs on the surface of the solid carbonate.

Figure 1: Mechanism of Solid-Liquid Phase Transfer Catalysis. The quaternary ammonium salt (

Detailed Experimental Protocol

Materials & Equipment

-

Reactor: 5L Jacketed Glass Reactor with overhead mechanical stirring (pitch-blade impeller).

-

Temperature Control: Oil circulator capable of

C. -

Reagents:

-

Methyl (2-chlorophenyl)acetate (Start Material): 500 g (2.71 mol)

-

Methyl Iodide (MeI): 461 g (3.25 mol, 1.2 eq) [Note: Dimethyl Sulfate can be substituted for cost, but MeI is cleaner for lab scale-up]

-

Potassium Carbonate (

), anhydrous, milled: 750 g (5.42 mol, 2.0 eq) -

Tetrabutylammonium Bromide (TBAB): 26.2 g (0.08 mol, 3 mol%)

-

Toluene: 2.5 L (5 vol)

-

Step-by-Step Procedure

Phase 1: Reactor Charging & Activation

-

Inertion: Purge the reactor with Nitrogen (

) for 15 minutes to remove moisture. -

Solids Charge: Charge 750 g of anhydrous

and 26.2 g of TBAB.-

Critical Parameter: The

must be finely milled. Surface area directly correlates to reaction rate in SL-PTC.

-

-

Solvent Charge: Add 2.0 L of Toluene. Start agitation at 300 RPM.

-

Substrate Addition: Add 500 g of Methyl (2-chlorophenyl)acetate. Rinse the addition funnel with the remaining 0.5 L Toluene.

Phase 2: Reaction (Alkylation)

-

Heating: Heat the slurry to

C. -

Reagent Addition: Add Methyl Iodide (461 g) dropwise via a pressure-equalizing addition funnel over 60 minutes.

-

Safety Note: MeI is volatile (BP

C) and toxic. Ensure condenser coolant is set to

-

-

Reaction Soak: Once addition is complete, slowly ramp temperature to

C. Hold for 4–6 hours. -

IPC (In-Process Control): Sample reaction at T=4h. Analyze via GC/HPLC.

-

Target: < 2% Starting Material.

-

Impurity Watch: Monitor for dimethylated byproduct (Methyl 2-(2-chlorophenyl)-2-methylpropanoate). If >5%, reduce temperature in future batches.

-

Phase 3: Work-up & Isolation

-

Cooling: Cool reactor to

C. -

Filtration: Filter the reaction mixture to remove solid salts (KCl, excess

). Wash the filter cake with 500 mL Toluene.-

Why: Filtration is preferred over aqueous wash to minimize waste volume, but an aqueous wash (1L water) can be used if filtration is slow.

-

-

Concentration: Transfer filtrate to a rotavap or distillation unit. Remove Toluene under reduced pressure (

C, 100 mbar). -

Purification: Distill the crude oil under high vacuum (approx. 0.5 mbar).

-

Expected BP: ~110–120°C at 0.5 mbar (Estimation based on MW).

-

Yield: Expected isolated yield is 85–92%.

-

Scale-Up Critical Process Parameters (CPPs)

When moving from 5L to 50L or pilot scale, the following parameters must be re-validated:

| Parameter | Lab Scale (5L) | Pilot Scale (50L+) | Impact on Quality/Safety |

| Agitation | 300-400 RPM | Tip Speed 2-3 m/s | High. SL-PTC is mass-transfer limited. Poor suspension of solids leads to stalled reactions. |

| MeI Addition | Dropwise (1 hr) | Metered Pump (2-3 hrs) | High. Exotherm control. MeI accumulation can lead to thermal runaway. |

| Condenser Load | Standard Coil | High Surface Area | Critical. MeI is highly volatile. Loss of containment is a major safety hazard. |

| Solid Waste | Buchner Funnel | Nutsche Filter / Centrifuge | Filtration of fine carbonate salts can be slow. Use a filter aid (Celite) if permitted. |

Process Flow Diagram (PFD)

Figure 2: Process Flow Diagram for the scale-up workflow.

Safety & Hazard Analysis

Methyl Iodide (MeI) Handling

-

Hazard: Acutely toxic, suspected carcinogen, volatile.

-

Control: Use a closed dosing system. Scrubber connected to reactor vent containing aqueous amine or thiosulfate to neutralize vapors.

-

Alternative: Dimethyl Carbonate (DMC) can be used as a "green" methylating agent. However, DMC requires higher temperatures (

C) and an autoclave/pressure reactor, changing the equipment requirements significantly [1].

Thermal Runaway

-

Hazard: Alkylation is exothermic.

-

Control: Do not add MeI all at once. Ensure the cooling jacket is active. If the agitator stops, stop addition immediately to prevent accumulation of unreacted reagent.

Analytical Specifications

To ensure the protocol is self-validating, the final product must meet these criteria:

-

Appearance: Clear, colorless to pale yellow liquid.

-

Purity (GC): > 98.0% a/a.

-

Impurity A (Starting Material): < 0.5%.

-

Impurity B (Dimethylated): < 1.0%.

-

Water Content (KF): < 0.1%.

References

-

Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.

- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Fundamental text on SL-PTC mechanisms).

-

Fedoryński, M. (2003). Syntheses of carbanionic derivatives of nitriles and esters under phase-transfer catalytic conditions. ARKIVOC, (ii), 17-27.

-

O'Donnell, M. J. (2001). The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. (Relevant for asymmetric considerations).

-

PubChem Compound Summary. (2025). Methyl 2-(2-chlorophenyl)propanoate.[1][2] National Center for Biotechnology Information.

Sources

Application Notes & Protocols: A Guide to the Synthesis of Substituted Phenylpropanoic Acids Using Methyl 2-(2-chlorophenyl)propanoate

Abstract

Substituted 2-phenylpropanoic acids are a cornerstone of medicinal chemistry, forming the structural basis for numerous blockbuster drugs, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1][2] Their versatile biological activity extends to antibacterial, anticancer, and anticonvulsant applications.[2] This guide provides a comprehensive overview and detailed protocols for leveraging Methyl 2-(2-chlorophenyl)propanoate as a strategic starting material for the synthesis of diverse, functionalized 2-phenylpropanoic acid derivatives. We will explore state-of-the-art palladium-catalyzed cross-coupling reactions, detailing the mechanistic rationale behind protocol choices and offering robust, field-tested methodologies for researchers in drug discovery and development.

The Strategic Advantage of Methyl 2-(2-chlorophenyl)propanoate

The utility of Methyl 2-(2-chlorophenyl)propanoate lies in its bifunctional nature. The methyl ester group serves as a protected carboxylic acid, which can be easily hydrolyzed in the final synthetic step. The 2-chloro substituent on the phenyl ring is the key functional handle for modification. While aryl chlorides are traditionally less reactive than their bromide or iodide counterparts, modern advances in catalysis have made them highly attractive and cost-effective electrophiles for a range of powerful cross-coupling transformations.[3][4]

The overall synthetic workflow is designed for modularity, allowing for the introduction of diverse functionalities onto the phenyl ring before final deprotection to the active carboxylic acid.

Caption: General synthetic workflow from the starting material to the final acid.

Core Methodology: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[5] The general mechanism proceeds through a catalytic cycle involving a Pd(0) active species. The key challenge with aryl chlorides is the initial oxidative addition step, which is often the rate-limiting step due to the strength of the C-Cl bond. Overcoming this hurdle requires carefully selected catalyst systems, typically involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), which promote the formation of the active catalytic species and facilitate the oxidative addition.[4][5][6][7]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an aryl halide with an organoboron reagent. Its tolerance of a wide range of functional groups and the low toxicity of boron byproducts make it a favored reaction in pharmaceutical synthesis.[5] For aryl chlorides, highly active catalyst systems are essential.[7][8][9]

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add the arylboronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), and the palladium catalyst system.

-

Catalyst Rationale: A combination of a palladium precursor like Pd(OAc)₂ (0.5-2 mol%) and a bulky, electron-rich phosphine ligand such as XPhos or SPhos (1-4 mol%) is highly effective for activating aryl chlorides.[7] Pre-formed palladium complexes with N-heterocyclic carbene (NHC) ligands are also excellent choices.[7]

-

-

Inert Atmosphere: Seal the flask, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the active Pd(0) catalyst is oxygen-sensitive.[10]

-

Reagent Addition: Under a positive pressure of inert gas, add Methyl 2-(2-chlorophenyl)propanoate (1.0 eq.) followed by the solvent (e.g., Toluene/H₂O or Dioxane/H₂O, typically in a 4:1 to 10:1 ratio).

-